molecular formula C11H14ClN5O2 B11830316 9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]-

9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]-

Cat. No.: B11830316
M. Wt: 283.71 g/mol
InChI Key: SHHJWNLJYLQGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]- is a chemical compound that belongs to the purine family This compound is characterized by the presence of a purine ring system, which is a fused ring structure consisting of a pyrimidine ring and an imidazole ring

Preparation Methods

The synthesis of 9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]- typically involves multiple steps. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to form more reduced derivatives.

    Hydrolysis: The dioxane ring can be hydrolyzed under acidic or basic conditions to yield corresponding open-chain compounds.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar compounds to 9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]- include:

    2-Chloroadenine: A simpler analog with a chlorine atom at the 2-position of the purine ring.

    6-Chloroguanine: Another purine derivative with a chlorine atom at the 6-position.

    2-Amino-6-chloropurine: A compound with both amino and chlorine substituents on the purine ring.

The uniqueness of 9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]- lies in the presence of the 1,3-dioxan-5-yl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H14ClN5O2

Molecular Weight

283.71 g/mol

IUPAC Name

6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]purin-2-amine

InChI

InChI=1S/C11H14ClN5O2/c12-9-8-10(16-11(13)15-9)17(5-14-8)2-1-7-3-18-6-19-4-7/h5,7H,1-4,6H2,(H2,13,15,16)

InChI Key

SHHJWNLJYLQGIM-UHFFFAOYSA-N

Canonical SMILES

C1C(COCO1)CCN2C=NC3=C2N=C(N=C3Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.